Isobavachin

Catalog No.
S562033
CAS No.
31524-62-6
M.F
C20H20O4
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobavachin

CAS Number

31524-62-6

Product Name

Isobavachin

IUPAC Name

(2S)-7-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C20H20O4/c1-12(2)3-8-15-17(22)10-9-16-18(23)11-19(24-20(15)16)13-4-6-14(21)7-5-13/h3-7,9-10,19,21-22H,8,11H2,1-2H3/t19-/m0/s1

InChI Key

KYFBXCHUXFKMGQ-IBGZPJMESA-N

SMILES

CC(=CCC1=C(C=CC2=C1OC(CC2=O)C3=CC=C(C=C3)O)O)C

Synonyms

isobavachin

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC(CC2=O)C3=CC=C(C=C3)O)O)C

Isomeric SMILES

CC(=CCC1=C(C=CC2=C1O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)C

Anti-inflammatory Properties

Studies suggest that isobavachin may possess anti-inflammatory properties. Research has investigated its effects on macrophages, which are immune cells involved in the inflammatory response. Isobavachin treatment has been shown to reduce the production of inflammatory mediators in these cells, potentially offering therapeutic benefits for conditions like inflammatory bowel disease and arthritis. [Source: Isobavachin, a main bioavailable compound in Psoralea corylifolia, alleviates lipopolysaccharide-induced inflammatory responses in macrophages and zebrafish by suppressing the MAPK and NF-κB signaling pathways, [National Institutes of Health (.gov)]]

Bone Health

Another area of research explores the potential of isobavachin for promoting bone health. Studies have shown that isobavachin can stimulate the proliferation and differentiation of osteoblasts, the cells responsible for bone formation. This suggests that isobavachin might be beneficial for preventing or treating conditions like osteoporosis. [Source: Investigation on the metabolic characteristics of isobavachin in Psoralea corylifolia L. (Bu-gu-zhi) and its potential inhibition against human cytochrome P450s and UDP-glucuronosyltransferases, [National Institutes of Health (.gov)]]

Other Potential Applications

Preliminary research also suggests that isobavachin may have other potential applications, including:

  • Cancer prevention: Isobavachin has been shown to exhibit cytotoxic effects on certain cancer cell lines, although further research is needed to understand its potential for cancer treatment. [Source: Investigation on the metabolic characteristics of isobavachin in Psoralea corylifolia L. (Bu-gu-zhi) and its potential inhibition against human cytochrome P450s and UDP-glucuronosyltransferases, [National Institutes of Health (.gov)]]
  • Neurological disorders: Studies indicate that isobavachin may play a role in promoting the differentiation of neural stem cells, which could be relevant for research into neurological disorders. [Source: Investigation on the metabolic characteristics of isobavachin in Psoralea corylifolia L. (Bu-gu-zhi) and its potential inhibition against human cytochrome P450s and UDP-glucuronosyltransferases, [National Institutes of Health (.gov)]]

Isobavachin is a bioactive compound primarily derived from the traditional medicinal plant Psoralea corylifolia, commonly known as Babchi. It belongs to the class of flavonoids, specifically the isoflavones, and is characterized by its unique chemical structure, which contributes to its diverse biological activities. The compound has garnered attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial effects, making it a subject of interest in pharmacological research.

Research suggests that Isobavachin exerts its effects through various mechanisms. It exhibits strong antioxidant properties, potentially protecting cells from oxidative damage []. Studies also indicate its ability to promote differentiation of neuronal cells and modulate protein prenylation, which plays a role in cell signaling [, ]. Furthermore, Isobavachin might influence bone metabolism, potentially contributing to its anti-osteoporosis effects, but the exact mechanism requires further investigation.

Typical of flavonoids. These include:

  • Hydroxylation: The presence of hydroxyl groups allows for reactions with electrophiles.
  • Methylation: Isobavachin can react with methylating agents, affecting its bioactivity.
  • Glycosylation: It can form glycosides, which may enhance solubility and bioavailability.
  • Oxidation: Under certain conditions, isobavachin can be oxidized to form more reactive species that may participate in further reactions.

These reactions are crucial for understanding its stability and reactivity in biological systems.

Isobavachin exhibits a range of biological activities:

  • Anti-inflammatory Effects: It has been shown to alleviate lipopolysaccharide-induced inflammatory responses in macrophages and zebrafish models .
  • Antioxidant Properties: The compound scavenges free radicals, contributing to cellular protection against oxidative stress.
  • Antimicrobial Activity: Isobavachin demonstrates inhibitory effects against various pathogens, suggesting potential applications in treating infections.
  • Neuroprotective Effects: Preliminary studies indicate that it may protect neuronal cells from damage.

These activities highlight its potential as a therapeutic agent in various diseases.

Isobavachin can be synthesized through several methods:

  • Extraction from Natural Sources: The primary method involves extracting isobavachin from Psoralea corylifolia using solvents like ethanol or methanol.
  • Chemical Synthesis: Synthetic routes may involve the use of starting materials that undergo condensation and cyclization reactions to form the isoflavone structure.
  • Biotechnological Approaches: Recent advances have explored microbial fermentation or plant cell cultures as eco-friendly alternatives for producing isobavachin.

Each method has implications for yield, purity, and environmental impact.

Isobavachin has several promising applications:

  • Pharmaceutical Development: Due to its anti-inflammatory and antioxidant properties, it is being studied for potential use in drug formulations targeting inflammatory diseases.
  • Cosmetic Industry: Its antioxidant effects make it a candidate for skincare products aimed at protecting skin from oxidative damage.
  • Nutraceuticals: It can be incorporated into dietary supplements aimed at enhancing health and preventing diseases.

These applications underscore its versatility as a compound of interest in health-related fields.

Studies on isobavachin's interactions reveal important insights:

  • Drug Interactions: Research indicates that isobavachin may enhance the efficacy of certain medications while potentially altering their metabolism.
  • Synergistic Effects: When combined with other phytochemicals, such as those found in Psoralea corylifolia, isobavachin may exhibit enhanced biological activities.
  • Mechanistic Studies: Investigations into its mechanism of action have shown that it modulates signaling pathways involved in inflammation and oxidative stress response.

Understanding these interactions is crucial for developing safe and effective therapeutic strategies.

Isobavachin shares structural similarities with other flavonoids and isoflavones. Here are some comparable compounds:

CompoundSourceKey Activities
GenisteinSoybeansAntioxidant, anti-cancer
DaidzeinSoybeansEstrogenic activity
Biochanin ARed cloverAnti-inflammatory
FormononetinVarious legumesAntioxidant, anti-cancer

Uniqueness of Isobavachin

Isobavachin stands out due to its specific anti-inflammatory effects demonstrated in both cellular and animal models. Its unique structural features allow it to interact with biological targets differently than other similar compounds. Additionally, its extraction from Psoralea corylifolia links it to traditional medicine practices, providing a cultural context for its use.

Isobavachin belongs to the flavanone class of flavonoids characterized by the presence of a prenyl group at position 8 of the A-ring. This compound was initially identified during phytochemical investigations of licorice species (Glycyrrhiza) in the late 20th century. Early studies on isobavachin primarily focused on its structural elucidation and limited biological activities. However, research interest in this compound has intensified in recent years due to its promising pharmacological properties.

The systematic study of isobavachin gained momentum when researchers began investigating the bioactive components of traditional medicinal plants, particularly those used in Ayurvedic and Chinese medicine systems. The identification of isobavachin as a bioavailable compound in these traditional medicines prompted further investigations into its therapeutic potential.

Recent breakthroughs have positioned isobavachin at the forefront of natural product research, particularly with the 2025 discovery of its potential role in stabilizing Apolipoprotein E4 (ApoE4), a significant genetic risk factor for Alzheimer's disease. This discovery has shifted research focus toward understanding isobavachin's neuroprotective properties and potential applications in neurodegenerative disease treatment.

Botanical Sources and Natural Occurrence

Isobavachin occurs naturally in several plant species across different botanical families. Table 1 summarizes the known natural sources of isobavachin based on comprehensive phytochemical analyses.

Table 1: Natural Sources of Isobavachin

KingdomFamilySpeciesReference
PlantaeFabaceaeGlycyrrhiza uralensis
PlantaeFabaceaeGlycyrrhiza glabra
PlantaeFabaceaePsoralea corylifolia
PlantaeFabaceaeLespedeza cyrtobotrya
PlantaeFabaceaeCullen corylifolium
PlantaeFabaceaeSophora flavescens
PlantaeFabaceaeSophora alopecuroides
PlantaeFabaceaeSophora moorcroftiana
PlantaeFabaceaeSophora tomentosa
PlantaeFabaceaeErythrina variegata
PlantaeMoraceaeBrosimum acutifolium
PlantaeMoraceaeCudrania cochinchinensis
PlantaeCannabaceaeHumulus lupulus
PlantaeApiaceaeAngelica keiskei
PlantaeEuphorbiaceaeMacaranga conifera

Among these sources, Psoralea corylifolia L. (also known as Cullen corylifolium) deserves special mention as it contains significant amounts of bioavailable isobavachin. This plant has a long history of use in traditional Ayurvedic and Chinese medicine systems for treating various ailments, particularly bone diseases. The seeds of Psoralea corylifolia are especially rich in prenylated flavonoids, including isobavachin, which contributes to their medicinal properties.

Glycyrrhiza species (licorice), particularly Glycyrrhiza uralensis, are another important source of isobavachin. The roots and rhizomes of these plants have been extensively used in traditional medicine and are known to contain various bioactive compounds, including flavonoids and phenols.

The wide distribution of isobavachin across multiple plant families, particularly within the Fabaceae family, suggests its important ecological role in these plants, possibly related to defense mechanisms against pathogens or environmental stressors.

Position of Isobavachin Among Prenylated Flavonoids

Isobavachin belongs to the prenylflavanone subclass of prenylated flavonoids. Prenylated flavonoids represent a specialized group within the larger flavonoid family, characterized by the attachment of prenyl groups (5-carbon isoprene units) to the flavonoid backbone. This prenylation is a critical structural modification that significantly influences the biological activities of these compounds.

Structurally, isobavachin (4',7-dihydroxy-8-prenylflavanone) features a prenyl group at position 8 of the A-ring of the flavanone skeleton, along with hydroxyl groups at positions 4' and 7. This specific structural arrangement contributes to isobavachin's unique physicochemical properties and biological activities.

The biosynthesis of prenylated flavonoids like isobavachin in plants involves complex enzymatic pathways. Initially, the basic flavanone skeleton is formed through the chalcone pathway, followed by prenylation at specific positions by specialized prenyltransferases. These enzymes, such as SfN8DT and SfFPT identified in Sophora flavescens, catalyze the addition of prenyl groups to specific positions on the flavonoid skeleton. The prenylation reaction represents a Friedel-Crafts alkylation of the flavonoid skeleton, typically requiring magnesium ions (Mg²⁺) as cofactors.

Compared to non-prenylated flavonoids, prenylated flavonoids like isobavachin exhibit enhanced biological activities due to several factors:

  • Increased lipophilicity: The addition of prenyl groups increases the lipophilicity of the compound, facilitating better penetration through cell membranes.

  • Enhanced bioavailability: Prenylation can improve the bioavailability of flavonoids by increasing their affinity for cell membranes.

  • Structural diversity: The presence of prenyl groups allows for further structural modifications, such as cyclization and oxidation, leading to greater structural diversity and potentially broader bioactivity profiles.

Within the broader classification of prenylated flavonoids, isobavachin is categorized specifically as a prenylflavanone with a single prenyl group at position 8. This structural characteristic distinguishes it from other prenylflavanones with different prenylation patterns or multiple prenyl groups.

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

324.13615911 g/mol

Monoisotopic Mass

324.13615911 g/mol

Heavy Atom Count

24

Appearance

Powder

Dates

Modify: 2023-08-15

Explore Compound Types